molecular formula C16H14ClNO4S2 B3542316 4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate

4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate

Cat. No. B3542316
M. Wt: 383.9 g/mol
InChI Key: JZEDKHPIOKYTPC-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a thiazolidine derivative . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

The synthesis of thiazolidine derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine core, which is a five-membered ring containing sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazolidine derivatives are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Mechanism of Action

Thiazolidine derivatives efficiently inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as excellent candidate drugs in the treatment of some diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

[2-chloro-6-methoxy-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S2/c1-4-5-18-15(20)13(24-16(18)23)8-10-6-11(17)14(22-9(2)19)12(7-10)21-3/h4,6-8H,1,5H2,2-3H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEDKHPIOKYTPC-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=S)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=S)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate
Reactant of Route 2
Reactant of Route 2
4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate
Reactant of Route 3
Reactant of Route 3
4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate
Reactant of Route 4
Reactant of Route 4
4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate
Reactant of Route 5
Reactant of Route 5
4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate
Reactant of Route 6
4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate

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